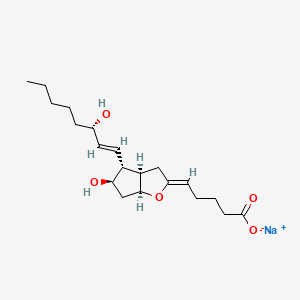

Prostaglandin I2 sodium salt, >=96% (HPLC), synthetic, powder

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pulmonary Arterial Hypertension Research

Epoprostenol sodium is a well-established treatment for PAH, a progressive and life-threatening condition characterized by high blood pressure in the arteries supplying the lungs. Research has explored its effectiveness in improving hemodynamics (blood flow), exercise capacity, and overall quality of life in PAH patients []. Studies are ongoing to investigate its long-term effects, combination therapies with other medications, and its role in preventing disease progression [, ].

Renal Research

Epoprostenol sodium's vasodilatory properties have made it a subject of research in kidney function. Studies have explored its potential to improve blood flow and glomerular filtration rate (GFR), a measure of kidney function, in patients with renal disease []. Additionally, research is investigating its role in protecting the kidneys from ischemic injury, which occurs when blood flow is restricted [].

Other Areas of Research

Epoprostenol sodium's antiplatelet and anti-inflammatory properties are being explored in various research areas. Studies are investigating its potential role in:

Epoprostenol sodium is a synthetic form of prostacyclin, a naturally occurring prostaglandin derived from arachidonic acid. It is primarily recognized for its potent vasodilatory properties and its ability to inhibit platelet aggregation, making it crucial in treating conditions like primary pulmonary hypertension. The chemical structure of epoprostenol sodium is represented by the formula CHNaO with a molecular weight of approximately 374.45 g/mol. It appears as a white or off-white powder that is highly soluble in water and other organic solvents .

Epoprostenol sodium acts primarily by relaxing blood vessels (vasodilation) in the lungs. This reduces pulmonary arterial pressure and improves blood flow to the lungs, easing the workload on the heart []. The vasodilation effect is mediated by stimulating prostacyclin receptors on smooth muscle cells in the blood vessel walls. Additionally, epoprostenol sodium inhibits platelet aggregation, which may further contribute to improved blood flow [].

Toxicity

Epoprostenol sodium can cause various side effects, including headache, jaw pain, nausea, diarrhea, and flushing []. In severe cases, it can lead to low blood pressure, excessive bleeding, and cramps.

Flammability

Epoprostenol sodium is not flammable [].

Reactivity

The drug is highly unstable and decomposes readily in solution []. It should be handled with care following specific guidelines provided by the manufacturer.

Data

Detailed information on toxicity and side effects can be found in the prescribing information for Flolan [].

Epoprostenol sodium undergoes rapid hydrolysis in physiological conditions, leading to the formation of various metabolites. The primary metabolic pathway involves the spontaneous degradation to 6-keto-prostaglandin F1α and enzymatic conversion to 6,15-diketo-13,14-dihydro-prostaglandin F1α. These metabolites are largely inactive, except for 6-keto-prostaglandin E1, which has been detected in some animal studies .

Epoprostenol sodium exhibits several significant biological activities:

- Vasodilation: It relaxes vascular smooth muscle, leading to decreased vascular resistance and improved blood flow.

- Inhibition of Platelet Aggregation: Epoprostenol sodium is recognized as the most potent inhibitor of platelet aggregation, affecting various species and resulting in increased bleeding times .

- Renal Effects: It has been shown to cause dose-dependent reductions in glomerular filtration rate, indicating its influence on renal physiology .

The mechanism of action involves the activation of G protein-coupled receptors on platelets and endothelial cells, increasing cyclic adenosine monophosphate levels and subsequently inhibiting platelet activation and promoting vasodilation .

Epoprostenol sodium can be synthesized through several methods, primarily focusing on enhancing stability and bioavailability. Traditional synthesis involves the enzymatic conversion of prostaglandin endoperoxides into epoprostenol. Recent advancements have introduced processes that stabilize the compound by modifying its formulation or employing protective agents during synthesis .

Epoprostenol sodium is predominantly used in clinical settings for:

- Treatment of Primary Pulmonary Hypertension: It helps improve exercise capacity and hemodynamics in affected patients.

- Management of Pulmonary Hypertension Associated with Heart Failure: Its vasodilatory effects alleviate symptoms related to heart failure .

Additionally, it is utilized in various research settings to explore its potential therapeutic roles in other cardiovascular conditions.

Epoprostenol sodium interacts with several biological systems:

- Drug Interactions: It may enhance the effects of anticoagulants and other vasodilators, necessitating careful monitoring when co-administered.

- Metabolic Interactions: The metabolism of epoprostenol can be influenced by liver function, as hepatic impairment may alter its clearance rates .

Studies indicate that while epoprostenol sodium has profound effects on platelet function and vascular tone, its interactions with other drugs must be considered to avoid adverse effects.

Epoprostenol sodium shares similarities with several other compounds within the prostaglandin family. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Epoprostenol Sodium | CHNaO | Potent vasodilator; inhibits platelet aggregation |

| Iloprost | CHO | Synthetic analog; used for pulmonary hypertension |

| Treprostinil | CHO | Longer half-life; used in similar indications |

| Dinoprost | CHO | Induces labor; less selective for vasodilation |

Epoprostenol sodium stands out due to its rapid metabolism and potent effects on both vascular smooth muscle relaxation and inhibition of platelet aggregation, making it particularly effective in acute settings compared to its analogs like iloprost and treprostinil, which may have longer-lasting effects but different pharmacokinetic profiles .

High-Performance Liquid Chromatography represents the gold standard analytical methodology for quality assessment of epoprostenol sodium, particularly due to the compound's inherent instability and rapid degradation characteristics [1]. The development of robust reverse-phase High-Performance Liquid Chromatography methods addresses the unique analytical challenges posed by epoprostenol sodium, including its weak chromophore properties that necessitate detection at extremely low wavelengths and its propensity for rapid hydrolysis in aqueous solutions [1].

Chromatographic Conditions and Method Development

The most extensively validated High-Performance Liquid Chromatography method for epoprostenol sodium employs a Phenomenex Gemini C18 column (5 μm, 110 Å, 250 × 4.6 mm) under carefully controlled temperature conditions [1]. The chromatographic separation utilizes a binary gradient mobile phase system comprising Mobile Phase A (80% 25 mM pH 9.0 borate buffer/20% acetonitrile v/v) and Mobile Phase B (50% water/50% acetonitrile v/v) [1]. The gradient program initiates with 100% Mobile Phase A, transitions to 100% Mobile Phase B between 15.01 and 25.01 minutes, and returns to initial conditions at 30 minutes [1].

Critical operational parameters include maintenance of the autosampler temperature at 5°C ± 3°C to minimize degradation during sample handling, column temperature control at 25°C ± 3°C for consistent retention behavior, and a flow rate of 1.0 mL/min for optimal peak resolution [1]. Detection is performed at 205 nm, representing a compromise between sensitivity requirements and baseline stability at such low wavelengths [1]. The method achieves a retention time of approximately 10 minutes for epoprostenol with a total analytical run time of 30 minutes [1].

Alternative High-Performance Liquid Chromatography Approaches

Secondary analytical approaches have been documented utilizing different chromatographic systems to address specific analytical requirements. The SIELC Technologies methodology employs a Newcrom R1 column with acetonitrile, water, and phosphoric acid mobile phase composition [2] [3]. This reverse-phase approach offers simplified conditions suitable for routine quality control applications and demonstrates compatibility with mass spectrometry detection when phosphoric acid is replaced with formic acid for Mass Spectrometry applications [2] [3].

A stability-indicating method developed specifically for pharmaceutical dosage forms utilizes a C18 column with acetonitrile and ammonium acetate buffer (60:40 v/v) under isocratic conditions, with detection at 217 nm and a flow rate of 1.0 mL/min [4]. This method demonstrated excellent linearity with correlation coefficients exceeding 0.98 and validated precision, accuracy, and recovery parameters within International Conference on Harmonisation guidelines [4].

Method Validation Parameters

Comprehensive method validation for epoprostenol sodium High-Performance Liquid Chromatography methods encompasses all critical performance characteristics as defined by International Conference on Harmonisation Q2(R2) guidelines [5] [6]. Specificity validation demonstrates the method's capability to assess epoprostenol sodium unequivocally in the presence of degradation products, process impurities, and excipients [1]. The method exhibits excellent linearity across the analytical range with correlation coefficients consistently exceeding 0.98 [4].

Precision studies encompass both repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation values typically maintained below 2.0% [1]. Accuracy validation demonstrates recovery percentages within 98-102% of theoretical values across the specified concentration range [4]. Robustness testing evaluates method performance under deliberately varied conditions including pH fluctuations (±0.1 units), mobile phase composition variations (±2%), and flow rate modifications (±0.1 mL/min) [7].

Impurity Characterization and Degradation Product Analysis

The characterization and quantitative analysis of epoprostenol sodium impurities and degradation products represents a critical component of quality assessment, given the compound's susceptibility to hydrolytic and enzymatic degradation [8] [9]. Understanding the degradation pathway facilitates the development of appropriate analytical strategies for comprehensive impurity profiling.

Primary Degradation Products

Epoprostenol sodium undergoes predictable degradation through well-characterized pathways, yielding two primary metabolites that serve as critical quality indicators [8] [9]. The major degradation product, 6-keto-prostaglandin F1α (6-keto-PGF1α), forms through spontaneous hydrolysis of the parent compound and represents the most significant impurity requiring analytical monitoring [8] [10] [11]. This compound, designated as United States Pharmacopeia Epoprostenol Related Compound A (CAS 58962-34-8), exhibits substantially reduced pharmacological activity compared to the parent molecule [1] [12].

The secondary degradation pathway involves enzymatic conversion to 6,15-diketo-13,14-dihydro-prostaglandin F1α, which occurs through the action of 15-hydroxyprostaglandin dehydrogenase [8] [10] [13]. This metabolite (CAS 63983-53-9) represents a minor but analytically significant degradation product that requires monitoring in comprehensive stability studies [14] [15].

Analytical Strategies for Impurity Detection

High-Performance Liquid Chromatography methods for epoprostenol sodium must demonstrate adequate resolution between the parent compound and all known degradation products [1]. The validated method achieves baseline separation of epoprostenol sodium from 6-keto-PGF1α and other related substances through optimized gradient conditions and careful selection of mobile phase pH [1]. The relative response factor for 6-keto-PGF1α has been established to enable accurate quantitation of this primary degradation product [1].

Forced degradation studies conducted under acidic, alkaline, oxidative, and photolytic conditions generate comprehensive degradation profiles that validate method specificity [16]. These studies demonstrate the method's capability to separate epoprostenol sodium from all potential degradation products that may form under various stress conditions [1]. Unidentified peaks are designated as degradation products only when they appear at consecutive time points or represent the final time point of stability studies, ensuring robust discrimination between genuine degradation products and analytical artifacts [1].

United States Pharmacopeia Reference Standards

The United States Pharmacopeia provides well-characterized reference standards for epoprostenol sodium quality control, including USP Epoprostenol Sodium RS (primary standard) and USP Epoprostenol Related Compound A RS (6-keto-PGF1α) [17] [12]. These reference materials enable accurate identification and quantitation of the parent compound and its primary degradation product [12] [18]. The availability of these standards facilitates method development, validation, and routine quality control applications across pharmaceutical manufacturing and regulatory environments.

Mass Spectrometric Characterization

Advanced analytical approaches employ liquid chromatography-mass spectrometry and tandem mass spectrometry for definitive identification and structural characterization of epoprostenol sodium degradation products [19] [20]. These techniques provide molecular weight confirmation, fragmentation patterns, and structural information necessary for comprehensive impurity profiling [19]. Mass spectrometric detection offers enhanced specificity and sensitivity compared to ultraviolet detection, particularly valuable for trace-level impurity analysis [20].

Stability-Indicating Assay Development

Stability-indicating analytical methods represent a regulatory requirement for pharmaceutical quality control, designed to accurately and precisely measure active pharmaceutical ingredients in the presence of degradation products, process impurities, and excipients [21] [22]. For epoprostenol sodium, the development of robust stability-indicating assays addresses the compound's inherent instability and complex degradation behavior under various environmental conditions.

Regulatory Framework and Requirements

The United States Food and Drug Administration mandates that all assay procedures for stability studies must be stability-indicating, requiring validated analytical procedures that demonstrate specificity for the active ingredient in the presence of all potential degradation products [21] [22]. International Conference on Harmonisation Q2(R2) guidelines provide comprehensive guidance for validation of stability-indicating methods, emphasizing the importance of specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [5] [6].

Stability-indicating methods must demonstrate the ability to separate and quantify the active pharmaceutical ingredient from all known and potential unknown degradation products [23]. This requirement necessitates comprehensive forced degradation studies under various stress conditions including thermal, photolytic, hydrolytic (acidic and alkaline), and oxidative environments [21]. The analytical method must exhibit stability-indicating capability across the entire product shelf-life and under all anticipated storage conditions [22].

Method Development Strategy

The development of stability-indicating assays for epoprostenol sodium follows a systematic approach beginning with comprehensive characterization of degradation pathways and products [1] [24]. Initial method development focuses on achieving adequate chromatographic resolution between epoprostenol sodium and all known degradation products, particularly 6-keto-PGF1α which represents the major degradation pathway [1].

Critical method development parameters include selection of appropriate pH conditions to maintain compound stability during analysis while achieving optimal chromatographic separation [1]. The use of alkaline mobile phase conditions (pH 9.0 borate buffer) provides enhanced stability for epoprostenol sodium while facilitating separation from acidic degradation products [1]. Temperature control throughout the analytical process minimizes artifactual degradation during sample preparation and analysis [1].

Forced Degradation Studies

Comprehensive forced degradation studies form the foundation of stability-indicating method validation, providing evidence of method specificity under various stress conditions [24] [16]. Epoprostenol sodium demonstrates pH-dependent degradation behavior, with enhanced stability under alkaline conditions and rapid degradation under neutral and acidic conditions [24]. Thermal degradation studies reveal concentration-dependent stability, with higher concentrations exhibiting greater stability due to increased pH buffering capacity [1].

Photolytic degradation studies demonstrate the compound's sensitivity to light exposure, necessitating protection from light during manufacturing, storage, and analytical procedures [24]. Oxidative stress testing evaluates degradation under various oxidizing conditions, while hydrolytic studies under different pH conditions provide comprehensive degradation profiles [24]. These studies generate the degraded samples necessary for demonstrating method selectivity and establishing degradation product retention time databases [1].

Validation Parameters and Acceptance Criteria

Stability-indicating method validation encompasses all performance characteristics required by International Conference on Harmonisation guidelines, with particular emphasis on specificity demonstration [5] [6]. Specificity validation requires evidence of method selectivity in the presence of all forced degradation products, excipients, and potential manufacturing impurities [21]. Peak purity analysis using diode array detection provides additional confirmation of peak homogeneity and method specificity [7].

Linearity validation demonstrates proportional response across the analytical range, typically encompassing 80-120% of the nominal concentration [5]. Accuracy studies employ recovery experiments across multiple concentration levels, with acceptance criteria typically requiring recovery percentages within 98-102% of theoretical values [7]. Precision validation includes both repeatability and intermediate precision studies, with relative standard deviation acceptance criteria typically not exceeding 2.0% [5].

Robustness testing evaluates method performance under deliberately varied analytical conditions, including mobile phase composition variations, pH modifications, temperature fluctuations, and flow rate changes [25] [7]. These studies establish the method's operational range and identify critical parameters requiring strict control during routine analysis [25]. Solution stability studies demonstrate the stability of analytical solutions for the duration of analytical procedures, ensuring reliable results throughout extended analytical sequences [1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC09 - Epoprostenol

KEGG Target based Classification of Drugs

Rhodopsin family

Prostacyclin

PTGIR [HSA:5739] [KO:K04263]

Pictograms

Irritant

Other CAS

Use Classification

Dates

2: Chin KM, Badesch DB, Robbins IM, Tapson VF, Palevsky HI, Kim NH, Kawut SM,

3: Tamura Y, Ono T, Fukuda K, Satoh T, Sasayama S. Evaluation of a new

4: Nicolas LB, Gutierrez MM, Dingemanse J. Comparative pharmacokinetic,

5: Lambert O, Bandilla D. Stability and preservation of a new formulation of

6: Lambert O, Bandilla D, Iyer R, Witchey-Lakshmanan L, Palepu N. Stability and

7: Carlton LD, Schmith VD, Brouwer KL. Intravenous epoprostenol sodium does not

8: Caruana RJ, Smith MC, Clyne D, Crow JW, Zinn JM, Diehl JH. Controlled study of

9: Reele SB, Miller OV, Spillers C, Gorman RR. The effects of continuous

10: Yamamoto K, Sakata R, Iguro Y, Ueno T, Ueno M, Ueno T. Intraoperative

11: von Heymann C, Hagemeyer E, Kastrup M, Ziemer S, Proquitté H, Konertz WF,

12: Kawabe M, Hagiwara A, Yoshino H, Miyashita K, Nakanishi T, Sano M, Tamano S,

13: Castro PF, Bourge RC, McGiffin DC, Benza RL, Fan P, Pinkard NB, McGoon MD.

14: Kiernan FJ, Kluger J, Regnier JC, Rutkowski M, Fieldman A. Epoprostenol

Explore Compound Types